Azane;cyclohexanamine;platinum(4+);diacetate;dichloride
Azane;cyclohexanamine;platinum(4+);diacetate;dichloride
Satraplatin, also known as JM216 and BMS182751, is a platinum compound that is currently under investigation as one treatment of patients with advanced prostate cancer who have failed previous chemotherapy. It has not yet received approval from the U.S. Food and Drug Administration. First mentioned in the medical literature in 1993, satraplatin is the first orally active platinum-based chemotherapeutic drug; other available platinum analogues—cisplatin, carboplatin, and oxaliplatin—must be given intravenously.
Brand Name:
Vulcanchem
CAS No.:
129580-63-8
VCID:
VC0542521
InChI:
InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4
SMILES:
CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]
Molecular Formula:
C10H22Cl2N2O4Pt
Molecular Weight:
500.3 g/mol
Azane;cyclohexanamine;platinum(4+);diacetate;dichloride
CAS No.: 129580-63-8
Inhibitors
VCID: VC0542521
Molecular Formula: C10H22Cl2N2O4Pt
Molecular Weight: 500.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 129580-63-8 |
---|---|
Product Name | Azane;cyclohexanamine;platinum(4+);diacetate;dichloride |
Molecular Formula | C10H22Cl2N2O4Pt |
Molecular Weight | 500.3 g/mol |
IUPAC Name | azane;cyclohexanamine;platinum(4+);diacetate;dichloride |
Standard InChI | InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4 |
Standard InChIKey | CKNPWBAXEKSCRG-UHFFFAOYSA-J |
SMILES | CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |
Canonical SMILES | CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |
Appearance | Solid powder |
Description | Satraplatin, also known as JM216 and BMS182751, is a platinum compound that is currently under investigation as one treatment of patients with advanced prostate cancer who have failed previous chemotherapy. It has not yet received approval from the U.S. Food and Drug Administration. First mentioned in the medical literature in 1993, satraplatin is the first orally active platinum-based chemotherapeutic drug; other available platinum analogues—cisplatin, carboplatin, and oxaliplatin—must be given intravenously. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >5 years if stored properly |
Solubility | Soluble in DMSO, not soluble in water. |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | is-acetatoamminedichlorocyclohexylamine platinum(IV) JM 216 JM-216 JM216 satraplatin trans,cis,cis-bis(acetato)amminecyclohexylaminedichloroplatinum(IV) |
Reference | 1: Doshi G, Sonpavde G, Sternberg CN. Clinical and pharmacokinetic evaluation of satraplatin. Expert Opin Drug Metab Toxicol. 2012 Jan;8(1):103-11. doi: 10.1517/17425255.2012.636352. Epub 2011 Nov 19. Review. PubMed PMID: 22098065. 2: Bhargava A, Vaishampayan UN. Satraplatin: leading the new generation of oral platinum agents. Expert Opin Investig Drugs. 2009 Nov;18(11):1787-97. doi: 10.1517/13543780903362437. Review. PubMed PMID: 19888874. 3: Sonpavde G, Sternberg CN. Satraplatin for the therapy of castration-resistant prostate cancer. Future Oncol. 2009 Sep;5(7):931-40. doi: 10.2217/fon.09.84. Review. PubMed PMID: 19792961. 4: Choy H, Park C, Yao M. Current status and future prospects for satraplatin, an oral platinum analogue. Clin Cancer Res. 2008 Mar 15;14(6):1633-8. doi: 10.1158/1078-0432.CCR-07-2176. Review. PubMed PMID: 18347164. 5: Kelland L. Broadening the clinical use of platinum drug-based chemotherapy with new analogues. Satraplatin and picoplatin. Expert Opin Investig Drugs. 2007 Jul;16(7):1009-21. Review. PubMed PMID: 17594186. 6: McKeage MJ. Satraplatin in hormone-refractory prostate cancer and other tumour types: pharmacological properties and clinical evaluation. Drugs. 2007;67(6):859-69. Review. PubMed PMID: 17428104. 7: Satraplatin: BMS 182751, BMY 45594, JM 216. Drugs R D. 2007;8(2):125-32. Review. PubMed PMID: 17324011. 8: Choy H. Satraplatin: an orally available platinum analog for the treatment of cancer. Expert Rev Anticancer Ther. 2006 Jul;6(7):973-82. Review. PubMed PMID: 16831070. 9: Satraplatin. BMS 182751, BMY 45594, JM 216. Drugs R D. 2002;3(1):67-71. Review. PubMed PMID: 11881537. 10: Kelland LR. An update on satraplatin: the first orally available platinum anticancer drug. Expert Opin Investig Drugs. 2000 Jun;9(6):1373-82. Review. PubMed PMID: 11060749. |
PubChem Compound | 123974 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume